2-Amino-4-(4-metilfenil)tiofeno-3-carboxilato de propilo

Descripción general

Descripción

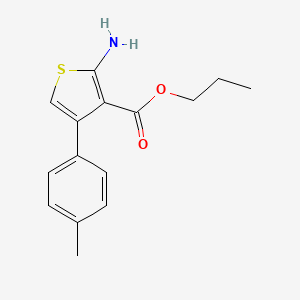

Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C15H17NO2S. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate typically involves the condensation of specific starting materials under controlled conditions. Industrial production often employs advanced techniques such as continuous flow reactors to optimize yield and purity.

Medicinal Chemistry

Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate has gained attention for its potential therapeutic applications, particularly in treating diseases such as cancer and inflammatory conditions. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes involved in inflammation or cancer cell proliferation .

Research indicates that this compound may exhibit significant biological activity, including:

- Antimicrobial Effects : It has shown potential against various pathogens, including Mycobacterium tuberculosis, with minimum inhibitory concentrations indicating strong efficacy .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Antimicrobial Study

In a recent study, propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate was evaluated for its antimicrobial properties against drug-sensitive and multi-drug resistant strains of Mycobacterium tuberculosis. The compound demonstrated a minimum inhibitory concentration ranging from 0.20 to 0.44 µM, indicating potent activity comparable to established antibiotics .

Cytotoxicity Assessment

The cytotoxic effects were assessed using THP-1 human monocytic cells differentiated into macrophage-like cells. The half-maximal inhibitory concentration (IC50) was found to be 6.2 µM, suggesting that the compound maintains a favorable therapeutic index by exhibiting significant antimicrobial activity at concentrations lower than those causing cytotoxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Mecanismo De Acción

The mechanism of action of propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.

Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.

Tipepidine: A thiophene derivative with antitussive properties.

Uniqueness

Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a methylphenyl group, and a propyl ester makes it a versatile compound for various applications .

Actividad Biológica

Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate is , with a molecular weight of approximately 243.34 g/mol. The structure features a thiophene ring, an amino group, and a carboxylate moiety, which are crucial for its biological activity.

The biological effects of Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate are primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that this compound may:

- Inhibit Enzymes : It has been shown to inhibit enzymes involved in inflammatory pathways and cancer cell proliferation, suggesting a potential role as an anti-inflammatory and anticancer agent.

- Modulate Receptor Activity : The compound may bind to various receptors, leading to altered signaling pathways that affect cell growth and survival.

Anticancer Activity

Several studies have demonstrated the anticancer properties of Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate against various cancer cell lines. In vitro assays have indicated significant cytotoxic effects on human cancer cells, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 12.5 | |

| U-87 (Glioblastoma) | 10.0 | |

| A549 (Lung Cancer) | 15.0 |

The mechanism underlying its anticancer activity involves apoptosis induction and cell cycle arrest, primarily through the modulation of apoptotic pathways.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, which suggests potential therapeutic applications in inflammatory diseases such as arthritis and colitis.

Case Studies

- Anticancer Study : A study conducted on the efficacy of Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate against breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead for developing new anticancer therapies .

- Inflammation Model : In an animal model of inflammation, administration of Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The biological activities of Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives:

This table illustrates that while Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate exhibits significant biological activity, variations in structure can lead to differing pharmacological profiles.

Propiedades

IUPAC Name |

propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-3-8-18-15(17)13-12(9-19-14(13)16)11-6-4-10(2)5-7-11/h4-7,9H,3,8,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBQLCZOZOIVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396526 | |

| Record name | propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-19-2 | |

| Record name | Propyl 2-amino-4-(4-methylphenyl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.